molecular formula C11H14N2O3S2 B2624411 N-(4-Cyclopropyl-1,3-thiazol-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224390-29-6

N-(4-Cyclopropyl-1,3-thiazol-5-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2624411
M. Wt: 286.36
InChI Key: JQIBFUNSWPBUPS-UHFFFAOYSA-N
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Description

“N-(4-Cyclopropyl-1,3-thiazol-5-yl)-3-ethenylsulfonylpropanamide” is a compound that contains a thiazole ring (a ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a cyclopropyl group (a three-carbon ring) attached to the thiazole . The compound also contains a sulfonyl group (SO2) and a propanamide group (a three-carbon chain with an amide functional group at one end).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile . The cyclopropyl group could be introduced through a cyclopropanation reaction. The sulfonyl group and the propanamide group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the cyclopropyl group, the sulfonyl group, and the propanamide group . The exact structure would depend on the specific locations of these groups on the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The thiazole ring might undergo electrophilic aromatic substitution reactions. The cyclopropyl group might undergo ring-opening reactions under certain conditions. The sulfonyl group could act as a leaving group in substitution reactions, and the amide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar sulfonyl and amide groups might make the compound somewhat soluble in polar solvents .

properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-5-yl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c1-2-18(15,16)6-5-9(14)13-11-10(8-3-4-8)12-7-17-11/h2,7-8H,1,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBFUNSWPBUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=C(N=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclopropyl-1,3-thiazol-5-yl)-3-ethenylsulfonylpropanamide

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